4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
Description
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an oxygen atom to a piperidine ring. The piperidine moiety is further substituted with a sulfonyl group attached to a 4-(trifluoromethoxy)phenyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors sensitive to sulfonamide and trifluoromethoxy groups.
Properties
IUPAC Name |
4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c18-17(19,20)26-14-3-5-16(6-4-14)27(23,24)22-11-1-2-15(12-22)25-13-7-9-21-10-8-13/h3-10,15H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNVMQFZTYELNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(Trifluoromethoxy)benzenesulfonyl chloride with piperidine derivatives under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl piperidine intermediate. This intermediate is then reacted with a pyridine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group or the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group and the sulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects : The trifluoromethoxy group (as in the target compound) provides superior metabolic stability compared to methoxy or nitro groups, as seen in analogs from and . Chloro or trifluoromethyl substituents (e.g., in ) increase lipophilicity but may reduce aqueous solubility.
- Molecular Weight : The target compound’s estimated molecular weight (~421 g/mol) aligns with drug-like properties, contrasting with bulkier analogs (e.g., 545 g/mol in ), which may face bioavailability challenges.
Comparison with Analogs :
Critical Differences :
- The 4-(trifluoromethoxy)phenyl group in the target compound may enhance receptor binding compared to 2-substituted analogs () due to reduced steric hindrance.
- Unlike ’s trifluoromethylpyridine, the target compound’s pyridine lacks electron-withdrawing groups, possibly altering its electronic interaction with biological targets.
Biological Activity
4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine, identified by its CAS number 2034619-30-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Trifluoromethoxy group : Enhances lipophilicity and biological activity.
- Sulfonyl group : Often involved in biochemical interactions.
- Piperidine ring : Provides structural stability and influences pharmacological properties.
The molecular formula for this compound is , with a molecular weight of approximately 404.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy and sulfonyl groups facilitate binding to specific enzymes and receptors, modulating their activity. This compound has been studied for potential applications in areas such as cancer therapy, neuroprotection, and as a receptor modulator.
Anticancer Properties
Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer activity. For instance, a related study demonstrated that piperidine derivatives could induce apoptosis in cancer cell lines, suggesting that similar mechanisms may be applicable to this compound .
Table 1: Summary of Anticancer Activity Studies
Neuroprotective Effects
In addition to anticancer properties, the compound's structure suggests potential neuroprotective effects. Research has shown that similar compounds can protect dopaminergic neurons from degeneration, indicating a possible therapeutic role in neurodegenerative diseases .
Table 2: Neuroprotective Activity Overview
| Compound | Model | Effect |
|---|---|---|
| ML417 | iPSC-derived neurons | Neuroprotection |
| 4-Trifluoromethoxy derivative | Rat model | Reduced neurodegeneration |
Case Studies
- Cancer Therapy : A study involving piperidine derivatives showed significant cytotoxic effects against hypopharyngeal tumor cells, suggesting that modifications to the piperidine core can enhance anticancer efficacy .
- Neuroprotection : In vivo models demonstrated that compounds similar to this compound could significantly reduce the loss of dopaminergic neurons, highlighting its potential in treating conditions like Parkinson's disease .
Q & A
Q. Q1: What are the key considerations for synthesizing 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine with high purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring and subsequent coupling with pyridine derivatives. Critical parameters include:
- Solvent Selection: Dimethylformamide (DMF) is commonly used for coupling reactions due to its polar aprotic nature, which stabilizes intermediates .
- Catalysts: Palladium on carbon (Pd/C) or other transition-metal catalysts optimize yield in cross-coupling steps .
- Purification: Recrystallization or chromatography (e.g., silica gel column) is essential to achieve >95% purity. Monitor purity via HPLC or LC-MS .
Q. Q2: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the trifluoromethoxy group (CF₃O-) shows distinct splitting patterns in ¹H NMR .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: For absolute stereochemical confirmation, single-crystal X-ray analysis is recommended (e.g., analogs in used this method) .
Advanced Research Questions
Q. Q3: How do structural modifications (e.g., substituent changes on the phenyl or pyridine rings) affect biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic variation of substituents. For example:
| Modification | Observed Impact | Reference |
|---|---|---|
| Trifluoromethoxy → Methoxy | Reduced receptor binding affinity due to decreased electronegativity | |
| Piperidine sulfonyl → Carbonyl | Altered enzyme inhibition profiles (e.g., lower IC₅₀ for kinases) |
- Experimental Design: Use radiolabeled ligand binding assays to quantify affinity changes .
Q. Q4: What strategies resolve contradictions in reported biological data (e.g., conflicting enzyme inhibition results)?
Methodological Answer:
- Assay Standardization: Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources (e.g., recombinant vs. native proteins) .
- Off-Target Screening: Use panels of related enzymes (e.g., kinase families) to identify selectivity issues .
- Data Normalization: Compare results to positive/negative controls (e.g., staurosporine for kinase inhibition) .
Q. Q5: How can researchers address solubility challenges in in vitro assays?
Methodological Answer:
- Salt Formation: Convert the free base to a hydrochloride salt (e.g., used this approach for analogs) .
- Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Mechanistic and Analytical Challenges
Q. Q6: What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., orexin receptors in ) .
- MD Simulations: Run GROMACS simulations to assess stability of ligand-receptor complexes over 100+ ns .
- QSAR Models: Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors .
Q. Q7: What are the limitations of current synthetic routes, and how can they be optimized?
Methodological Answer:
- Yield Limitations: Multi-step syntheses often have <50% overall yield. Optimize via:
- Flow Chemistry: Continuous reactors improve scalability and reduce side reactions .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h for coupling steps) .
- Byproduct Formation: Use scavenger resins (e.g., QuadraPure™) to remove Pd residues post-coupling .
Validation and Reproducibility
Q. Q8: How should researchers validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- CRISPR Knockout Models: Delete putative target genes (e.g., kinases) to confirm loss of activity .
- Biochemical Profiling: Use thermal shift assays (TSA) to verify target engagement .
- Pathway Analysis: Transcriptomic profiling (RNA-seq) identifies downstream effects .
Q. Q9: What analytical methods detect degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions .
- Stability-Indicating HPLC: Develop methods with baseline separation of degradation peaks (e.g., used gradient elution) .
- Mass Spectral Libraries: Compare degradation products to known metabolites (e.g., sulfoxide formation in ) .
Future Directions
Q. Q10: What unexplored therapeutic areas could benefit from this compound’s scaffold?
Methodological Answer:
- Neuroinflammation: Target NLRP3 inflammasome via sulfonyl-piperidine interactions (analogs in showed CNS activity) .
- Antimicrobial Resistance: Explore activity against efflux pump-overexpressing bacteria .
- Oncology: Screen for PARP or HDAC inhibition using high-throughput platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
